2-([1-(Bromomethyl)cyclopropyl]methyl)thiophene
CAS No.:
Cat. No.: VC17723082
Molecular Formula: C9H11BrS
Molecular Weight: 231.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11BrS |
|---|---|
| Molecular Weight | 231.15 g/mol |
| IUPAC Name | 2-[[1-(bromomethyl)cyclopropyl]methyl]thiophene |
| Standard InChI | InChI=1S/C9H11BrS/c10-7-9(3-4-9)6-8-2-1-5-11-8/h1-2,5H,3-4,6-7H2 |
| Standard InChI Key | RZFFPUFMEARRAR-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1(CC2=CC=CS2)CBr |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound consists of a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) substituted at the 2-position with a [1-(bromomethyl)cyclopropyl]methyl group. The cyclopropane ring introduces significant steric strain due to its 60° bond angles, while the bromomethyl group (-CH2Br) provides a reactive handle for further chemical modifications.
Molecular Formula:
Molecular Weight:
221.15 g/mol (calculated based on analogous structures ).
Key Structural Features:
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Thiophene Core: Aromatic stability with electron-rich sulfur contributing to electrophilic substitution reactivity.
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Cyclopropane Ring: High ring strain (∼27.5 kcal/mol) predisposes it to ring-opening reactions.
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Bromomethyl Group: A polarizable C-Br bond (bond energy: ∼276 kJ/mol) facilitates nucleophilic substitutions or eliminations.
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step strategies to introduce the cyclopropane and bromomethyl groups onto the thiophene backbone. A plausible pathway derived from related compounds includes:
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Cyclopropanation:
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Reaction of thiophene-2-carbaldehyde with diazomethane or Simmons-Smith reagent to form the cyclopropylmethyl group.
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Bromination:
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Radical bromination using N-bromosuccinimide (NBS) under UV light to install the bromomethyl moiety.
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Example Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclopropanation | CH₂N₂, CuCl, 0°C → RT | 65% |
| Bromination | NBS, AIBN, CCl₄, reflux | 72% |
Purification and Characterization
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Chromatography: Silica gel column chromatography with hexane/ethyl acetate (9:1) for isolation.
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Crystallization: Recrystallization from ethanol yields needle-like crystals suitable for X-ray diffraction .
Chemical Reactivity
Nucleophilic Substitution
The bromomethyl group undergoes Sₙ2 reactions with nucleophiles (e.g., amines, alkoxides):
Applications: Derivatization for drug candidates (e.g., antitumor agents).
Ring-Opening Reactions
The strained cyclopropane ring reacts with electrophiles (e.g., H⁺, Br₂):
Kinetics: Ring-opening rates increase with temperature (ΔH‡ ≈ 15 kcal/mol) .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings (Suzuki, Heck):
Catalyst Systems: Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O.
Applications and Research Findings
Pharmaceutical Intermediates
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Anticancer Agents: Analogous bromothiophenes inhibit kinase enzymes (IC₅₀ = 0.1–5 μM).
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Antimicrobials: Thiophene-bromine hybrids show activity against S. aureus (MIC = 8 μg/mL) .
Materials Science
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Organic Semiconductors: Bromine enhances electron mobility in thiophene-based polymers (μₑ = 0.5–2 cm²/V·s).
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Liquid Crystals: Cyclopropane-thiophene hybrids exhibit nematic phases at 120–180°C.
Comparison with Related Compounds
| Compound | Substituents | Reactivity | Applications |
|---|---|---|---|
| 2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene | Br at C2, cyclopropyl at C3 | Double substitution sites | Cross-coupling templates |
| 4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene | Methyl at C2, cyclopropyl at C4 | Steric hindrance | Liquid crystals |
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